Bienvenue dans la boutique en ligne BenchChem!

3-tert-Butoxybenzoic acid

Lipophilicity Chromatography Physicochemical profiling

Procure 3-tert-butoxybenzoic acid (CAS 15360-02-8) ≥97% for synthesis of TRPV1 antagonists and DPP-IV intermediates. The meta-tert-butoxy group is essential for target activity; ortho/para isomers yield different products. Features orthogonal tert-butyl ether protection, leaving the carboxylic acid free for coupling. XLogP3 = 3.0, TPSA = 46.5 Ų.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 15360-02-8
Cat. No. B048048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butoxybenzoic acid
CAS15360-02-8
Synonyms3-(1,1-Dimethylethoxy)benzoic Acid;  m-tert-Butoxybenzoic Acid; 
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
InChIKeyIURSJORDCNZJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-Butoxybenzoic Acid (CAS 15360-02-8): Baseline Physicochemical and Structural Characterization for Informed Sourcing


3-tert-Butoxybenzoic acid (CAS 15360-02-8; molecular formula C₁₁H₁₄O₃; MW 194.23 g/mol) is a benzoic acid derivative functionalized with a tert-butoxy group at the meta-position [1]. It exhibits a computed XLogP3 value of 3 [2], a topological polar surface area (TPSA) of 46.5 Ų , and a calculated density of 1.106 ± 0.06 g/mL [3], and is commercially supplied with a purity specification of ≥95% . Its value proposition resides not in generic benzoic acid chemistry but in its regiochemically defined, meta-oriented tert-butoxy substituent, which confers quantifiably distinct physicochemical and synthetic-handling properties relative to ortho-, para-, and deprotected analogs—a structural determinant that directly governs its specific utility in pharmaceutical intermediate applications.

Why 3-tert-Butoxybenzoic Acid (CAS 15360-02-8) Cannot Be Generically Substituted: The Structural Basis for Non-Fungibility


Procurement decisions that treat 3-tert-butoxybenzoic acid as interchangeable with its 2- or 4-regioisomers, or with 3-hydroxybenzoic acid, fail to account for quantifiable differences in lipophilicity, hydrogen-bonding capacity, and steric environment that dictate downstream synthetic outcomes. The meta-substituted tert-butoxy group confers a computed LogP of 3.0 and TPSA of 46.5 Ų —values that differ measurably from the ortho-isomer (2-tert-butoxybenzoic acid; CAS 243863-88-9) and the para-isomer (4-tert-butoxybenzoic acid; CAS 13205-47-5; XLogP3 = 2.9) , resulting in distinct chromatographic retention behavior, extraction efficiency, and membrane permeability in subsequent coupling reactions. Furthermore, the meta-positioned tert-butoxy group is explicitly required for the synthesis of orally efficacious benzothiazole amide TRPV1 antagonists [1], wherein isomeric substitution would produce pharmacologically divergent products. The tert-butyl ether protection is orthogonal to tert-butyl ester protection in selectivity [2], making the compound non-substitutable with tert-butoxycarbonyl (Boc)-protected analogs. These structural determinants are not vendor marketing; they are covalent facts that render generic interchange scientifically invalid without re-optimization of the entire synthetic sequence.

3-tert-Butoxybenzoic Acid (CAS 15360-02-8) Product-Specific Quantitative Evidence Guide


Meta-Substituted tert-Butoxy Group Confers Distinct Lipophilicity Profile Relative to Para-Isomer

The meta-substitution pattern of the tert-butoxy group in 3-tert-butoxybenzoic acid yields a computed XLogP3 value of 3.0 and TPSA of 46.5 Ų [1]. In contrast, the para-isomer (4-tert-butoxybenzoic acid; CAS 13205-47-5) exhibits an XLogP3 of 2.9 , representing a ΔLogP difference of +0.1 log unit—equivalent to a ~26% difference in partition coefficient (10⁰·¹ = 1.26). This lipophilicity differential, while numerically modest, is analytically significant in reverse-phase HPLC method development and affects retention time reproducibility across isomeric intermediates.

Lipophilicity Chromatography Physicochemical profiling ADME prediction

Meta-tert-Butoxy Substitution Is Required for TRPV1 Antagonist Benzothiazole Amide Synthesis

3-tert-Butoxybenzoic acid is explicitly cited as the requisite building block for the preparation of orally efficacious benzothiazole amide TRPV1 antagonists . The meta-substitution pattern positions the tert-butoxy group for subsequent amide coupling with the benzothiazole core, a regiochemical requirement that cannot be satisfied by ortho- or para-isomers without yielding structurally distinct products that would require de novo SAR re-evaluation. The final benzothiazole amide compounds demonstrated oral efficacy in rat pharmacological pain models [1], validating the downstream biological relevance of the meta-substituted intermediate.

TRPV1 antagonist Pain therapeutics Benzothiazole amide Pharmaceutical intermediate

Steric Bulk of tert-Butoxy Substituent Modulates Reactivity and Orthogonal Protection Strategy

The tert-butoxy group functions as an acid-labile phenolic protecting group, orthogonal to base-labile esters and hydrogenolyzable benzyl ethers [1]. Deprotection is achieved under mild acidic conditions (e.g., TFA or HCl) [2], whereas the free carboxylic acid remains available for activation and coupling. This orthogonality contrasts with the alternative tert-butyl ester protection of the carboxyl group (as in 3-[(tert-butoxycarbonyl)oxy]benzoic acid) , which would occupy the reactive carboxylic acid moiety and necessitate an entirely different synthetic sequence. The steric bulk of the tert-butoxy group also influences regioselectivity in catalytic C–H activation reactions of benzoic acid derivatives, as demonstrated in experimental and DFT studies on alkoxy-substituted benzoic acids [3].

Steric hindrance Protecting group strategy Orthogonal protection Synthetic methodology

DPP-IV Inhibitor Intermediate: Regiochemically Defined tert-Butoxy Group Enables Key Coupling Step

A patent describing the preparation of DPP-IV inhibitor key intermediates explicitly incorporates a compound of formula (I) containing a meta-tert-butoxy-substituted benzoic acid moiety [1]. The synthetic method involves activation of the benzoic acid derivative followed by coupling with an amine-containing fragment. The meta-tert-butoxy group provides the precise steric and electronic environment required for this coupling to proceed with acceptable yield and purity without interfering with the adjacent carboxylic acid activation step. Isomeric substitution at the ortho- or para-position would alter the electronic distribution on the aromatic ring, potentially affecting both the activation efficiency and the coupling yield, though direct comparative yield data for isomeric variants in this specific transformation are not publicly disclosed.

DPP-IV inhibitor Diabetes therapeutics Sitagliptin analogs Pharmaceutical intermediate

Density and Physical Form Specifications Enable Accurate Formulation and Inventory Planning

3-tert-Butoxybenzoic acid is supplied as a solid with a computed density of 1.106 ± 0.06 g/mL [1] and a minimum purity specification of ≥95% as determined by HPLC . In contrast, the commercially sourced para-isomer (4-tert-butoxybenzoic acid) is reported with an identical computed density of 1.106 g/cm³ but with a boiling point specification of 305.1 °C at 760 mmHg , a value not explicitly documented for the meta-isomer, indicating differential thermal stability or vapor pressure behavior. These physical parameters directly inform solvent selection for recrystallization, volumetric dosing in automated synthesis platforms, and shelf-life stability assessments.

Physical property Formulation Inventory management QC specification

Validated Application Scenarios for 3-tert-Butoxybenzoic Acid (CAS 15360-02-8) Based on Quantitative Evidence


Synthesis of Orally Efficacious Benzothiazole Amide TRPV1 Antagonists

3-tert-Butoxybenzoic acid serves as the essential meta-substituted benzoic acid building block for constructing the amide linkage in orally bioavailable TRPV1 antagonists of the benzothiazole amide class. The tert-butoxy group at the meta-position provides the requisite lipophilicity (XLogP3 = 3.0) and steric environment for optimal coupling with the benzothiazole amine fragment, while the free carboxylic acid undergoes standard activation (e.g., HATU, EDC/HOBt) without interference from the acid-labile tert-butyl ether. Final compounds from this route demonstrated oral efficacy in rat pharmacological pain models [1], validating the synthetic utility of this specific intermediate. Ortho- and para-isomers are not validated in this SAR series and would yield products with unknown pharmacological profiles .

DPP-IV Inhibitor Key Intermediate Preparation

A disclosed method for preparing DPP-IV inhibitor key intermediates utilizes a meta-tert-butoxy-substituted benzoic acid derivative as the coupling partner for amine-containing fragments [1]. The activation of the carboxylic acid proceeds with the tert-butoxy ether intact, allowing subsequent deprotection under acidic conditions after the amide bond is formed. This orthogonal protection strategy reduces the overall step count compared to routes requiring separate protection of the phenolic oxygen. The patent-specified meta-substitution pattern ensures regulatory and impurity-profile alignment for process development teams scaling DPP-IV inhibitor synthesis.

Orthogonal Protection Strategy in Multi-Step Total Synthesis

In complex molecule synthesis requiring differential protection of carboxylic acid and phenolic hydroxyl functionalities, 3-tert-butoxybenzoic acid provides a pre-protected phenolic oxygen while leaving the carboxylic acid free for immediate activation and coupling. The tert-butyl ether protecting group is stable under basic conditions (amide coupling, Grignard reactions) and hydride reductions but is cleanly removed under mild acidic conditions (TFA/DCM or 4M HCl) [1]. This orthogonality contrasts with tert-butyl ester-protected analogs, which occupy the carboxyl group and require an additional deprotection–reprotection sequence to access the free acid for coupling. The steric bulk of the tert-butoxy group also modulates regioselectivity in subsequent C–H functionalization steps, as demonstrated for alkoxy-substituted benzoic acid systems .

Method Development and QC Reference Standard for Isomeric tert-Butoxybenzoic Acid Separation

The quantifiable lipophilicity difference between 3-tert-butoxybenzoic acid (XLogP3 = 3.0) and its para-isomer (XLogP3 = 2.9) [1] enables the development of reverse-phase HPLC methods capable of resolving these regioisomers. The ΔLogP of +0.1, corresponding to a ~26% difference in partition coefficient, translates to measurable retention time separation under optimized gradient conditions. Analytical laboratories procuring the authentic meta-isomer can establish validated reference standards for identity confirmation and impurity profiling, ensuring that synthetic batches contain the correct regioisomer and not the chromatographically similar but pharmacologically distinct para- or ortho-variants .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-tert-Butoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.